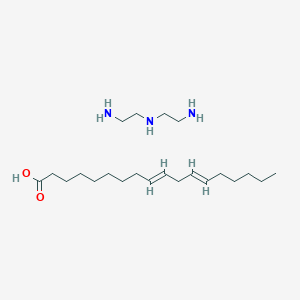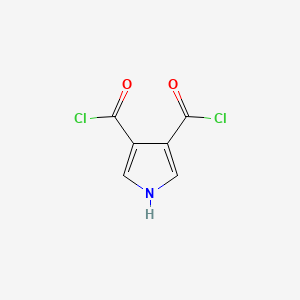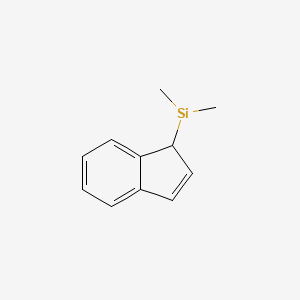![molecular formula C19H20N6O B14662093 1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea CAS No. 50699-44-0](/img/structure/B14662093.png)
1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea is a compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with amino groups and a benzyl group linked to a phenylurea moiety. Aminopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-diamino-6-methylpyrimidine with benzyl halides under basic conditions.
Coupling with Phenylurea: The benzylated pyrimidine is then coupled with phenylurea using a coupling reagent like carbodiimide in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby disrupting DNA replication and cell division. This makes it a potential candidate for anticancer and antibacterial therapies.
類似化合物との比較
Similar Compounds
Trimethoprim: An antibacterial drug that also targets dihydrofolate reductase.
Methotrexate: An anticancer drug with a similar mechanism of action.
Pyrimethamine: Used in the treatment of malaria, also inhibits dihydrofolate reductase.
Uniqueness
1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylurea moiety. This structural uniqueness may confer distinct biological activities and pharmacokinetic properties compared to other aminopyrimidines.
特性
CAS番号 |
50699-44-0 |
|---|---|
分子式 |
C19H20N6O |
分子量 |
348.4 g/mol |
IUPAC名 |
1-[[4-(2,4-diamino-6-methylpyrimidin-5-yl)phenyl]methyl]-3-phenylurea |
InChI |
InChI=1S/C19H20N6O/c1-12-16(17(20)25-18(21)23-12)14-9-7-13(8-10-14)11-22-19(26)24-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H2,22,24,26)(H4,20,21,23,25) |
InChIキー |
SAFLWKPVDLGFFY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)

![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)







